molecular formula C15H13F3NO4P B12897042 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate

4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate

Cat. No.: B12897042
M. Wt: 359.24 g/mol
InChI Key: XZAQUXOVXWTIDW-UHFFFAOYSA-N
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Description

4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate is an organophosphorus compound characterized by the presence of a nitrophenyl group, an ethyl group, and a trifluoromethyl-substituted phenyl group attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate typically involves the reaction of 4-nitrophenol with ethyl(3-(trifluoromethyl)phenyl)phosphinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phosphinates with different alkyl or aryl groups.

Scientific Research Applications

4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Nitrophenyl methyl(3-(trifluoromethyl)phenyl)phosphinate
  • 4-Nitrophenyl ethyl(4-(trifluoromethyl)phenyl)phosphinate
  • 4-Nitrophenyl ethyl(3-(difluoromethyl)phenyl)phosphinate

Comparison: 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and stability, making it more suitable for applications requiring robust and durable materials .

Properties

Molecular Formula

C15H13F3NO4P

Molecular Weight

359.24 g/mol

IUPAC Name

1-[ethyl-(4-nitrophenoxy)phosphoryl]-3-(trifluoromethyl)benzene

InChI

InChI=1S/C15H13F3NO4P/c1-2-24(22,14-5-3-4-11(10-14)15(16,17)18)23-13-8-6-12(7-9-13)19(20)21/h3-10H,2H2,1H3

InChI Key

XZAQUXOVXWTIDW-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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